molecular formula C9H5FN4 B15057544 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B15057544
M. Wt: 188.16 g/mol
InChI Key: ZCONVIFDAAMTFN-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
  • 1-[5-(2-Fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine

Uniqueness

5-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H5FN4

Molecular Weight

188.16 g/mol

IUPAC Name

5-(2-fluorophenyl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C9H5FN4/c10-7-4-2-1-3-6(7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14)

InChI Key

ZCONVIFDAAMTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2C#N)F

Origin of Product

United States

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